7-dodecyl-8-(dodecylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
CAS No.: 329706-73-2
Cat. No.: VC21443063
Molecular Formula: C30H54N4O2S
Molecular Weight: 534.8g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 329706-73-2 |
|---|---|
| Molecular Formula | C30H54N4O2S |
| Molecular Weight | 534.8g/mol |
| IUPAC Name | 7-dodecyl-8-dodecylsulfanyl-3-methylpurine-2,6-dione |
| Standard InChI | InChI=1S/C30H54N4O2S/c1-4-6-8-10-12-14-16-18-20-22-24-34-26-27(33(3)29(36)32-28(26)35)31-30(34)37-25-23-21-19-17-15-13-11-9-7-5-2/h4-25H2,1-3H3,(H,32,35,36) |
| Standard InChI Key | XICRPZCFHRTBTL-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCCN1C2=C(N=C1SCCCCCCCCCCCC)N(C(=O)NC2=O)C |
| Canonical SMILES | CCCCCCCCCCCCN1C2=C(N=C1SCCCCCCCCCCCC)N(C(=O)NC2=O)C |
Introduction
Structural Characteristics and Molecular Properties
The compound 7-dodecyl-8-(dodecylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione belongs to the xanthine family, a class of purine derivatives with two oxygen atoms at positions 2 and 6. Its structure includes:
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A purine core: A fused bicyclic system comprising a pyrimidine ring (positions 1–2–3–4–6) and an imidazole ring (positions 1–5–6–7–8).
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Dodecyl substituents: Long-chain alkyl groups (C12H25) attached at positions 7 and 8.
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Sulfanyl linkage: A sulfur atom bridging the dodecyl groups at position 8.
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Methyl group: A methyl substituent at position 3.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C30H54N4O2S | |
| Molecular Weight | 534.8 g/mol | |
| IUPAC Name | 7-dodecyl-8-dodecylsulfanyl-3-methylpurine-2,6-dione | |
| SMILES | CCCCCCCCCCCCCN1C2=C(N=C1SCCCCCCCCCCCC)N(C(=O)NC2=O)C | |
| InChIKey | XICRPZCFHRTBTL-UHFFFAOYSA-N | |
| Canonical SMILES | CCCCCCCCCCCCCN1C2=C(N=C1SCCCCCCCCCCCC)N(C(=O)NC2=O)C |
The compound’s hydrophobicity is enhanced by the dodecyl chains, which may influence its solubility and potential bioavailability. The sulfur atom at position 8 introduces redox-active properties, potentially enabling interactions with biological targets.
Synthesis and Reactivity
Reactivity and Stability
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Thermal Stability: Long alkyl chains may confer resistance to thermal degradation, but sulfanyl groups are susceptible to oxidation.
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Chemical Reactivity: The sulfanyl group can participate in redox reactions, while the purine core may undergo hydrogen bonding with biological macromolecules.
Comparative Analysis with Related Compounds
Structural Analogues
Physicochemical Properties
| Property | Current Compound | 7-dodecyl-3-methyl-8-[(3-phenylpropyl)sulfanyl]-purine-2,6-dione | 7-benzyl-8-(dodecylsulfanyl)-purine-2,6-dione |
|---|---|---|---|
| Molecular Weight | 534.8 g/mol | 484.7 g/mol | 456.2 g/mol |
| Hydrophobicity | High (C12 chains) | Moderate (C12 and phenylpropyl chains) | Moderate (C12 and benzyl chains) |
| Sulfur Content | 1 sulfur atom | 1 sulfur atom | 1 sulfur atom |
The current compound’s dual dodecyl groups enhance hydrophobicity compared to analogues with aromatic or shorter alkyl chains .
| Technique | Application | Example Data | Source |
|---|---|---|---|
| Mass Spectrometry | Molecular weight confirmation | [M+H]+ m/z = 535.3 | |
| NMR Spectroscopy | Structural elucidation | Peaks for methyl, dodecyl, and sulfanyl groups | |
| Infrared Spectroscopy | Functional group identification | C=O stretches at ~1700 cm⁻¹ |
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